5-ethoxy-N-(4-methylphenyl)-2-phenyl-1-benzofuran-3-carboxamide
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Overview
Description
5-ethoxy-N-(4-methylphenyl)-2-phenyl-1-benzofuran-3-carboxamide is a synthetic organic compound belonging to the benzofuran class. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has a unique structure that combines an ethoxy group, a methylphenyl group, and a phenyl group attached to a benzofuran core, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-N-(4-methylphenyl)-2-phenyl-1-benzofuran-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: This can be achieved through the cyclization of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Methylphenyl Group: This step involves the coupling of the benzofuran core with a 4-methylphenyl derivative, often through a Suzuki or Heck coupling reaction.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group by reacting the intermediate with an appropriate amine, such as 4-methylphenylamine, under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-ethoxy-N-(4-methylphenyl)-2-phenyl-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert certain functional groups into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for bromination, nitric acid for nitration, sulfuric acid for sulfonation.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, nitro compounds, sulfonic acids.
Scientific Research Applications
5-ethoxy-N-(4-methylphenyl)-2-phenyl-1-benzofuran-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in the treatment of diseases such as cancer, infections, and inflammatory disorders.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-ethoxy-N-(4-methylphenyl)-2-phenyl-1-benzofuran-3-carboxamide depends on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or activate a receptor by mimicking a natural ligand. The exact molecular targets and pathways involved would require detailed biochemical studies and experimental validation.
Comparison with Similar Compounds
Similar Compounds
5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide: Lacks the 4-methylphenyl group, which may affect its biological activity and chemical reactivity.
N-(4-methylphenyl)-2-phenyl-1-benzofuran-3-carboxamide: Lacks the ethoxy group, potentially altering its solubility and interaction with biological targets.
5-methoxy-N-(4-methylphenyl)-2-phenyl-1-benzofuran-3-carboxamide: Contains a methoxy group instead of an ethoxy group, which may influence its pharmacokinetic properties.
Uniqueness
5-ethoxy-N-(4-methylphenyl)-2-phenyl-1-benzofuran-3-carboxamide is unique due to the presence of both the ethoxy and 4-methylphenyl groups, which can significantly impact its chemical behavior and biological activity. These structural features may enhance its potency, selectivity, and overall effectiveness in various applications compared to similar compounds.
Properties
IUPAC Name |
5-ethoxy-N-(4-methylphenyl)-2-phenyl-1-benzofuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO3/c1-3-27-19-13-14-21-20(15-19)22(23(28-21)17-7-5-4-6-8-17)24(26)25-18-11-9-16(2)10-12-18/h4-15H,3H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJVMJXENFAJOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC=C(C=C3)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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